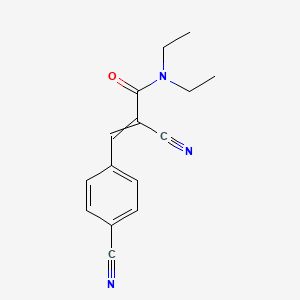

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide

Description

2-Cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide is an α,β-unsaturated enamide featuring dual cyano substituents on the α-carbon and the para-position of the aromatic ring. The N,N-diethylamide group enhances lipophilicity, while the electron-withdrawing cyano groups influence electronic distribution and reactivity. This compound is primarily studied in pharmaceutical and materials chemistry contexts, though its specific applications remain less documented compared to structurally related drugs like entacapone .

Properties

IUPAC Name |

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-3-18(4-2)15(19)14(11-17)9-12-5-7-13(10-16)8-6-12/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKUGBQLXJVJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC=C(C=C1)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide typically involves the reaction of 4-cyanobenzaldehyde with N,N-diethylcyanoacetamide under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the cyanoacetamide to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or triethylamine, and the reaction mixture is refluxed in a suitable solvent like ethanol or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and residence time. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or amide groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide has several scientific research applications, including:

Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

Material Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or receptors by forming stable complexes through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Entacapone ((E)-2-Cyano-3-(3,4-Dihydroxy-5-Nitrophenyl)-N,N-Diethylprop-2-enamide)

- Key Differences: Substituents: Entacapone replaces the 4-cyanophenyl group with a 3,4-dihydroxy-5-nitrophenyl moiety, introducing polar hydroxyl and nitro groups . Bioactivity: Entacapone is a clinically approved catechol-O-methyltransferase (COMT) inhibitor for Parkinson’s disease, whereas the target compound lacks documented COMT inhibitory activity. The nitro and hydroxyl groups in entacapone are critical for binding to the COMT active site . Polymorphism: Entacapone exhibits polymorphic forms (A and D), with form D showing higher molecular complexity due to stronger van der Waals and π–π interactions. The target compound’s crystallization behavior is unreported .

2-Cyano-3-(4-Cyanophenyl)-N-(Prop-2-en-1-yl)prop-2-enamide

(E)-2-Cyano-3-(4-Cyanophenyl)-N-[4-(Trifluoromethyl)phenyl]prop-2-enamide

- Key Features : The trifluoromethylphenyl group introduces strong electron-withdrawing effects and enhanced metabolic stability. Such derivatives are explored in kinase inhibitor development, highlighting divergent applications compared to the diethylamide analogue .

Physicochemical and Electronic Properties

Electronic Effects

- Entacapone’s nitro group amplifies this effect, contributing to its redox activity and toxicity .

- Hammett Constants: Cyano (σₚ = 0.66) vs. Nitro (σₚ = 1.27): The nitro group in entacapone increases electron withdrawal, affecting resonance stabilization and reactivity .

Crystallization and Intermolecular Interactions

- Entacapone’s polymorphs (A and D) rely on van der Waals (60%), π–π stacking (20%), and hydrogen bonding (20%). The target compound’s 4-cyanophenyl group may favor π–π stacking over hydrogen bonding due to the absence of hydroxyl groups .

Metabolic Stability

- The diethylamide group in the target compound may undergo slower hepatic hydrolysis compared to entacapone’s nitro group, which is prone to reduction and reactive metabolite formation .

Biological Activity

2-Cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C13H14N2

- Molecular Weight : 214.26 g/mol

The presence of cyano and phenyl groups suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Preliminary studies have shown that compounds with similar structures can inhibit inflammatory pathways, potentially through modulation of cytokine production.

- Anticancer Potential : The compound's ability to interact with protein kinases involved in cell signaling pathways may position it as a candidate for cancer treatment.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Protein Kinases : As seen in related compounds, inhibition of kinases involved in cell proliferation and survival could lead to reduced tumor growth.

- Modulation of Cytokine Production : Similar compounds have been shown to decrease levels of pro-inflammatory cytokines such as IL-1β and TNFα.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of this compound.

| Study | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Study 1 | J774 Macrophages | 25, 50 | Significant reduction in IL-1β production |

| Study 2 | Cancer Cell Lines | Varies | Inhibition of cell proliferation |

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in reducing inflammation and tumor growth.

| Model | Treatment Group | Dose (mg/kg) | Outcome |

|---|---|---|---|

| CFA-induced Paw Edema | Test Group | 100 | Significant reduction in edema |

| Zymosan-induced Peritonitis | Test Group | 50, 100 | Decreased leukocyte migration by up to 90% |

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on Inflammation : A study demonstrated that a structurally similar compound significantly reduced paw edema in mice, supporting the hypothesis that modifications in the chemical structure can enhance anti-inflammatory activity.

- Cancer Treatment : Another study indicated that compounds targeting the ERK/MAPK pathway resulted in reduced tumor growth in xenograft models, suggesting a similar potential for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.